
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of benzoyl, leucyl, valyl, diaminomethylidene, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide typically involves the following steps:
Peptide Bond Formation: The formation of peptide bonds between the amino acids leucine, valine, and ornithine.
Nitrophenylation: The addition of the nitrophenyl group to the ornithine residue.
Diaminomethylidene Introduction: The incorporation of the diaminomethylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-L-leucyl-L-valyl-L-ornithinamide: Lacks the diaminomethylidene and nitrophenyl groups.
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithinamide: Lacks the nitrophenyl group.
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-methylphenyl)-L-ornithinamide: Contains a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is unique due to the presence of both the diaminomethylidene and nitrophenyl groups, which confer specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
64815-94-7 |
|---|---|
Molekularformel |
C30H42N8O6 |
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C30H42N8O6/c1-18(2)17-24(36-26(39)20-9-6-5-7-10-20)28(41)37-25(19(3)4)29(42)35-23(11-8-16-33-30(31)32)27(40)34-21-12-14-22(15-13-21)38(43)44/h5-7,9-10,12-15,18-19,23-25H,8,11,16-17H2,1-4H3,(H,34,40)(H,35,42)(H,36,39)(H,37,41)(H4,31,32,33)/t23-,24-,25-/m0/s1 |
InChI-Schlüssel |
ZIRMNBQEPRCFSY-SDHOMARFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



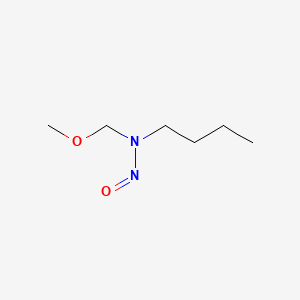
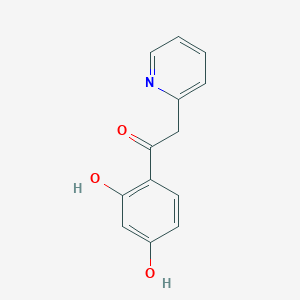

![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
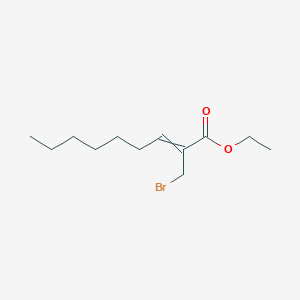
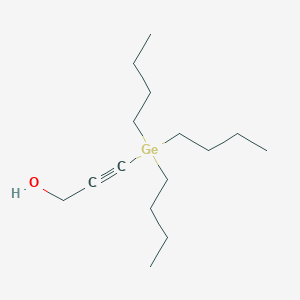
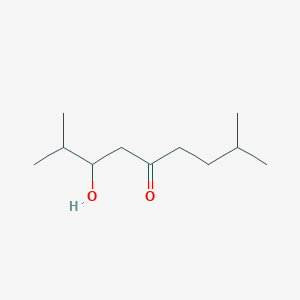
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
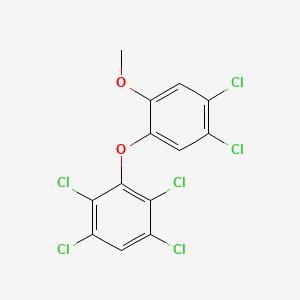
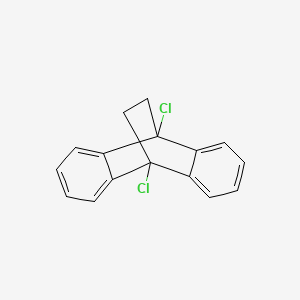
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)

![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
